molecular formula C16H20FN3O4 B2426912 Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate CAS No. 2059028-49-6

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate

Cat. No.: B2426912
CAS No.: 2059028-49-6
M. Wt: 337.351
InChI Key: LWZSOLLDXQTPTP-UHFFFAOYSA-N
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Description

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is an organic compound that features a tert-butyl group, a fluoro-methoxyphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluoro-methoxyphenyl group and the tert-butyl carbamate group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-en-2-yl]phenylcarbamate
  • Tert-butyl 4-[4-(4-methoxyphenyl)-2-methylbut-3-en-2-yl]phenylcarbamate

Uniqueness

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Biological Activity

Tert-butyl {[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a synthetic organic compound that exhibits a unique oxadiazole ring structure, which is known for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H19N3O4C_{15}H_{19}N_3O_4 and has a molecular weight of 305.33 g/mol. Its structure features a tert-butyl carbamate moiety attached to a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methoxyphenyl group. The presence of fluorine and methoxy groups contributes to its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Various studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance, related compounds have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
  • Anti-inflammatory Effects : Some derivatives of oxadiazoles have demonstrated anti-inflammatory activities, which are crucial for the development of therapeutic agents targeting inflammatory diseases.
  • Antiviral Properties : The lipophilicity imparted by the fluorinated phenolic group may enhance the antiviral potential of the compound by improving membrane permeability.

The biological mechanisms through which this compound exerts its effects are not yet fully elucidated. However, several studies suggest potential pathways:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of specific enzymes such as carbonic anhydrase II, which plays a role in various physiological processes .
  • Biofilm Disruption : Certain oxadiazole derivatives have shown the ability to disrupt biofilms formed by bacterial species, enhancing their effectiveness against persistent infections .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is provided in the table below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Isoxazole DerivativesContains isoxazole ringAntimicrobialDiverse substituent effects
Carbamate DerivativesCarbamate functional groupAnti-inflammatoryVarying chain lengths affect potency
Fluorinated PhenolsFluorine substitution on phenolAntiviralEnhanced lipophilicity

This comparison illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer unique properties warranting further exploration in medicinal chemistry.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives:

  • Antibacterial Activity Study : A study published in 2019 focused on a series of oxadiazole-linked compounds that showed promising antibacterial activity against clinical isolates of MRSA. The findings indicated that specific structural modifications could enhance potency and metabolic stability .
  • Molecular Docking Studies : Research utilizing molecular docking simulations has suggested that the compound can effectively bind to target enzymes involved in disease processes, indicating its potential as a therapeutic agent .

Properties

IUPAC Name

tert-butyl N-[[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O4/c1-16(2,3)23-15(21)20(4)9-13-18-14(19-24-13)10-6-7-12(22-5)11(17)8-10/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZSOLLDXQTPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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